molecular formula C11H15NO5 B8327251 3-[(Furan-2-ylmethyl)(ethoxycarbonyl)amino]propanoic acid

3-[(Furan-2-ylmethyl)(ethoxycarbonyl)amino]propanoic acid

Cat. No. B8327251
M. Wt: 241.24 g/mol
InChI Key: KAWDAQQWXXUJOW-UHFFFAOYSA-N
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Patent
US08217031B2

Procedure details

Ethyl 3-[(furan-2-ylmethyl) (ethoxycarbonyl)amino]-propionate (13.77 g) prepared in the step 3 was dissolved in 200 mL of methanol, 5.0 g of potassium hydroxide was added thereto and the mixture was heated to reflux for 3 hours. The solvent of the reaction solution was evaporated in vacuo and the residue was dissolved in methylene chloride. The resulting solution was slowly neutralized to pH 3 using 1N aqueous solution of hydrochloric acid (about 80 mL) with stirring. The organic layer was separated, washed with water and a saturated solution of sodium chloride successively and dried over anhydrous magnesium sulfate and the solvent was evaporated in vacuo therefrom to give 12.56 g of the objective compound as yellow liquid.
Quantity
13.77 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][N:7]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:8][CH2:9][C:10]([O:12]CC)=[O:11].[OH-].[K+]>CO>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][N:7]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:8][CH2:9][C:10]([OH:12])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
13.77 g
Type
reactant
Smiles
O1C(=CC=C1)CN(CCC(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent of the reaction solution was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methylene chloride
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated solution of sodium chloride successively and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)CN(CCC(=O)O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 12.56 g
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.